4,7-dibromo-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGYSCEKIFGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dibromo 1h Benzo D Imidazole
Cross-Coupling Reactions
The compound has been instrumental in the development of catalysts for important carbon-carbon bond-forming reactions like Suzuki and Sonogashira couplings.
While not directly used as a ligand itself in most reported cases, the dibromo functionality allows for the synthesis of more complex ligands. For example, the bromine atoms can be replaced by phosphorus or other coordinating groups to create bidentate ligands for transition metal catalysts.
A significant application of 4,7-dibromo-1H-benzo[d]imidazole is in the creation of porous organic polymers (POPs) that act as supports for catalytically active metal nanoparticles. In one example, 4,7-dibromo-1-ethyl-1H-benzo[d]imidazole was used as a monomer in a Suzuki-Miyaura cross-coupling reaction to form a POP. nih.gov This polymer then served as a scaffold for the in-situ generation of palladium nanoparticles. The resulting Pd@POP material was found to be a highly active and reusable catalyst for the Sonogashira cross-coupling reaction in water. nih.gov
Table 3: Catalytic Systems Derived from this compound for Cross-Coupling Reactions
| Catalytic System | Type of Reaction | Key Features | Reference |
| Pd@POP | Sonogashira cross-coupling | Porous organic polymer with in-situ generated palladium nanoparticles; acts as a phase-transfer catalyst in water. | nih.gov |
This table is interactive. Click on the headers to sort.
Photoredox Catalysis
Derivatives of this compound have been employed in the construction of chiral covalent organic frameworks (COFs) for asymmetric photocatalysis. In a notable study, the chloro-analogue, 4,7-dibromo-2-chloro-1H-benzo[d]imidazole, was functionalized with chiral groups and then used as a monomer to build 2D chiral COFs. mdpi.com These frameworks demonstrated the ability to act as heterogeneous catalysts in asymmetric aldol (B89426) reactions under photocatalytic conditions. mdpi.com This highlights the potential of using the this compound scaffold to create sophisticated, recyclable photocatalysts.
Chemical Reactivity and Functionalization of 4,7 Dibromo 1h Benzo D Imidazole
Carbon-Halogen Bond Transformations
The bromine atoms on the benzene (B151609) ring of 4,7-dibromo-1H-benzo[d]imidazole are key to its reactivity, enabling a variety of transformative reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a means to introduce diverse substituents.
Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound, Suzuki coupling can be used to introduce aryl groups at the 4 and 7 positions. For instance, it has been employed in the synthesis of 4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole. The reaction's versatility allows for the synthesis of complex biaryl structures. mdpi.comresearchgate.net The regioselectivity of Suzuki couplings on non-symmetric dibromobenzenes can be influenced by the presence of certain functional groups. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for creating arylalkynes. libretexts.org The Sonogashira reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org However, some studies have noted the lower reactivity of the this compound core towards Sonogashira coupling compared to analogous systems, which is attributed to the higher aromaticity of the dibrominated core. uclm.es
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. ambeed.com This reaction has been utilized in the synthesis of various substituted benzimidazoles. thieme-connect.de
The following table provides an overview of representative palladium-catalyzed cross-coupling reactions involving this compound and its derivatives.
| Reaction | Reactants | Catalyst System | Product | Application/Significance |
| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst | 4,7-diaryl-1H-benzo[d]imidazole | Synthesis of functionalized polymers and dyes |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 4,7-dialkynyl-1H-benzo[d]imidazole | Creation of extended π-systems for electronic materials |
| Heck Reaction | This compound, Alkene | Pd catalyst | 4,7-dialkenyl-1H-benzo[d]imidazole | Synthesis of complex organic molecules |
Nucleophilic Aromatic Substitution Strategies
The bromine atoms on the electron-deficient benzimidazole (B57391) ring can be displaced by nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. This provides a direct method for introducing a variety of functional groups. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For instance, conditions have been developed for the selective substitution of one or both bromine atoms in similar dibrominated heterocyclic systems by oxygen and nitrogen nucleophiles. researchgate.netmdpi.com
Reductive Debromination Pathways
Reductive debromination offers a method to selectively remove one or both bromine atoms, leading to less halogenated benzimidazole derivatives. This can be a crucial step in a multi-step synthesis where the bromine atoms are used to direct other reactions before being removed. For example, reductive sulfur extrusion from 4,7-disubstituted-2,1,3-benzothiadiazoles, a related heterocyclic system, has been achieved using sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst. researchgate.net This suggests that similar reductive methods could be applicable to this compound.
Electrophilic and Nucleophilic Substitution on the Benzimidazole Ring System
Beyond the carbon-halogen bonds, the benzimidazole ring itself is a site for further functionalization.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. nih.govacs.org This intermediate can then react with various electrophiles to introduce a wide range of substituents. In the context of benzimidazoles, the imidazole (B134444) nitrogen can potentially act as a directing group, guiding metalation to the C2 position. However, the presence of the bromine atoms at the 4 and 7 positions would likely influence the regioselectivity of this process.
Functionalization at Nitrogen Atom (N-Alkylation, N-Arylation)
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can be readily functionalized through alkylation and arylation reactions.
N-Alkylation: This involves the reaction with alkyl halides or other alkylating agents to introduce an alkyl group at the N1 position. For example, 4,7-dibromo-1-methyl-1H-benzo[d]imidazole has been synthesized. cymitquimica.com
N-Arylation: This can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.orgbenthamdirect.com The Ullmann condensation and Buchwald-Hartwig amination are common methods for N-arylation. These reactions have been successfully applied to a variety of imidazoles and benzimidazoles. acs.org For instance, copper-catalyzed N-arylation using 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand has proven effective for coupling imidazoles with aryl halides. acs.orgresearchgate.net
The table below summarizes common functionalization reactions at the nitrogen atom.
| Reaction | Reagent | Catalyst | Product |
| N-Alkylation | Methyl Iodide | Base (e.g., K2CO3) | 4,7-dibromo-1-methyl-1H-benzo[d]imidazole |
| N-Arylation | Aryl Halide | Copper or Palladium catalyst | 4,7-dibromo-1-aryl-1H-benzo[d]imidazole |
Multi-functionalization and Advanced Heterocyclic Architectures
The presence of reactive C-Br bonds at the 4 and 7 positions, coupled with the reactive N-H group of the imidazole ring, allows for a sequential and controlled functionalization of this compound. This multi-faceted reactivity is instrumental in the development of novel compounds with tailored electronic and photophysical properties.
Synthesis of Poly-substituted Benzimidazole Derivatives
The introduction of various substituents onto the this compound framework is predominantly achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly effective for creating new carbon-carbon bonds at the bromide positions. acs.orgresearchgate.net These reactions allow for the introduction of a wide range of aryl, heteroaryl, and other organic moieties.
Furthermore, the nitrogen atom of the imidazole ring can be readily functionalized through N-alkylation or N-arylation reactions. acs.orgbeilstein-journals.org This is typically achieved by treating the benzimidazole with an appropriate alkyl or aryl halide in the presence of a base. acs.org This step is often performed prior to the C-C coupling reactions to prevent potential side reactions and to modulate the solubility and electronic properties of the resulting molecule. acs.org
A common synthetic strategy involves a two-step sequence: first, N-alkylation of the imidazole ring, followed by a double cross-coupling reaction at the 4 and 7 positions. For instance, N-butylation of 2-aryl-4,7-dibromo-1H-benzo[d]imidazole derivatives, followed by Suzuki or Stille coupling reactions, has been successfully employed to synthesize a variety of poly-substituted benzimidazoles. acs.org
Table 1: Examples of Poly-substituted Benzimidazole Derivatives from this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aryl-4,7-dibromo-1H-benzo[d]imidazole | 1. 1-Bromobutane, K₂CO₃, DMF2. Arylboronic acid, Pd catalyst | 2-Aryl-1-butyl-4,7-diaryl-1H-benzo[d]imidazole | Varies | acs.org |
| 4,7-dibromo-2-heptyl-1H-benzo[d]imidazole | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Suzuki cross-coupling | Poly(2-heptyl-benzimidazole-alt-9,9-dihexylfluorene) | N/A | researchgate.net |
| This compound | 2,2′-bithiophene-5-carbaldehyde, Na₂S₂O₅, DMF | 2-(2,2'-Bithiophen-5-yl)-4,7-dibromo-1H-benzo[d]imidazole | 85 | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
The choice of catalyst, ligands, and reaction conditions in these coupling reactions is crucial for achieving high yields and selectivity. For instance, in the synthesis of benzimidazole-branched isomeric dyes, both mono- and di-coupled products were obtained under Suzuki-Miyaura conditions by carefully controlling the stoichiometry of the reagents. acs.org
Bridging Strategies for Complex Fused Heterocyclic Systems
The di-bromo functionality of this compound provides an ideal platform for constructing complex, fused heterocyclic systems. By employing bifunctional coupling partners or through intramolecular cyclization strategies, the benzimidazole core can be "bridged" to form larger, more rigid molecular architectures. These fused systems are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.
One common strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce aromatic units that can subsequently undergo intramolecular cyclization. For example, the synthesis of benzimidazole-fused phenanthridines has been achieved through a tandem Pd(II)-catalyzed C-H arylation and aerobic oxidative C-H amination sequence starting from 2-arylbenzimidazoles. nih.gov While not starting directly from the dibromo-derivative, this illustrates a powerful strategy for forming fused systems.
Another approach is the construction of donor-acceptor-donor (D-A-D) type polymers, where the electron-accepting benzimidazole unit is flanked by electron-donating groups. In the synthesis of poly(2-heptyl-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole), 4,7-dibromo-2-heptyl-1H-benzo[d]imidazole was polymerized with a thiophene-based comonomer via a Stille coupling reaction. researchgate.netmetu.edu.tr This strategy effectively bridges the 4 and 7 positions with a conjugated polymer backbone.
Furthermore, intramolecular cyclization reactions can be employed to create fused rings. For instance, the synthesis of benzimidazole-fused 1,4-oxazepines has been reported, showcasing the versatility of the benzimidazole scaffold in forming seven-membered heterocyclic rings. nih.gov
Table 2: Examples of Bridging Strategies for Complex Fused Heterocyclic Systems
| Starting Material/Intermediate | Reaction Type | Bridging/Fused System | Application/Significance | Reference |
| 2-Alkyl-4,7-dibromobenzimidazoles | Stille Coupling Polymerization | Poly(benzimidazole-alt-thiophene) | Conjugated polymers for electronic applications | researchgate.net |
| 2-Aryl-4,7-dibromo-1-butyl-1H-benzo[d]imidazole | Suzuki and Stille Couplings | Benzimidazole-branched dyes | Dye-sensitized solar cells | acs.org |
| 2-Arylbenzimidazoles | Tandem Pd(II)-catalyzed C-H arylation/amination | Benzimidazole-fused phenanthridines | Advanced heterocyclic architectures | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
These bridging strategies highlight the immense potential of this compound as a key intermediate for the rational design and synthesis of complex organic materials with tailored functionalities. The ability to precisely control the introduction of substituents and the formation of fused ring systems opens up new avenues for the development of novel materials for a wide range of applications.
Focus on Methodologies, Not Specific Properties/results
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. weebly.com For 4,7-dibromo-1H-benzo[d]imidazole, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally. weebly.comipb.pt In a typical ¹H NMR spectrum, the chemical shifts, multiplicities, and coupling constants provide initial clues about the proton environments. emerypharma.com For instance, the protons on the benzene (B151609) ring and the imidazole (B134444) moiety will exhibit distinct signals based on their electronic surroundings.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To overcome the limitations of 1D NMR and to establish connectivity between atoms, multi-dimensional NMR techniques are indispensable. weebly.com
COrrelation SpectroscopY (COSY): This proton-detected 2D experiment reveals protons that are J-coupled, meaning they are on adjacent carbons. emerypharma.comsdsu.edu A cross-peak in a COSY spectrum indicates a coupling interaction between two distinct protons, helping to piece together the sequence of proton connections within the molecule. sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is crucial for correlating protons directly attached to carbon atoms. emerypharma.comsdsu.edu It provides one-bond ¹H-¹³C connectivity, allowing for the direct assignment of carbon signals based on their attached, and often already assigned, protons. sdsu.eduyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): To assemble the complete molecular puzzle, long-range correlations are necessary. The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule together. sdsu.eduyoutube.com
The following table summarizes the application of these techniques in the structural elucidation of benzimidazole (B57391) derivatives:
| NMR Technique | Purpose | Information Gained |
| ¹H NMR | Identifies distinct proton environments. | Chemical shift, multiplicity, integration, and coupling constants. emerypharma.com |
| ¹³C NMR | Identifies distinct carbon environments. | Chemical shift of each carbon atom. |
| COSY | Establishes proton-proton coupling networks. | Shows which protons are adjacent to each other. emerypharma.comsdsu.edu |
| HSQC | Correlates protons to their directly attached carbons. | Provides one-bond ¹H-¹³C connectivity. emerypharma.comsdsu.edu |
| HMBC | Establishes long-range proton-carbon correlations. | Shows two- and three-bond ¹H-¹³C connectivity, crucial for identifying quaternary carbons and linking fragments. emerypharma.comsdsu.edu |
Solid-State NMR Applications
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and intermolecular interactions within the solid form. jeol.com For compounds like this compound, ssNMR can be a powerful tool to study hydrogen bonding and the packing of molecules in the crystal lattice, which can influence its physical properties. jeol.com Ultra-fast magic angle spinning (MAS) techniques in ¹H ssNMR are particularly useful for probing intermolecular interactions directly through hydrogen atoms. jeol.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. units.it This method is vital for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. units.itnih.gov
Different ionization techniques can be employed. Hard ionization methods like Electron Impact (EI) cause significant fragmentation, providing a "fingerprint" of the molecule that can be used for identification and structural analysis. acdlabs.com Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), typically leave the molecular ion intact, allowing for a precise determination of the molecular weight. acdlabs.comuclm.es High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.com
The fragmentation pattern observed in the mass spectrum is reproducible and offers valuable clues about the molecule's structure, as the fragmentation depends on the relative stability of the resulting ions. acdlabs.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.commdpi.com Both methods provide a unique "fingerprint" spectrum that is characteristic of the compound's structure. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. americanpharmaceuticalreview.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups and bond types present in this compound. For example, the N-H stretching vibration of the imidazole ring, as well as C-H, C=C, and C-N stretching and bending vibrations, will appear at characteristic wavenumbers.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. This often makes Raman a better technique for observing symmetric, non-polar bonds.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands to specific atomic motions within the molecule. researchgate.net
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sevenstarpharm.com For this compound, XRD studies provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. acs.orgmdpi.com
Single-Crystal X-ray Diffraction
The gold standard for structural determination is single-crystal X-ray diffraction. sevenstarpharm.com This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms (except sometimes hydrogen) can be determined. sevenstarpharm.com
This method provides unambiguous confirmation of the molecular structure, including the connectivity of atoms, the conformation of the molecule, and details of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. sevenstarpharm.commdpi.com
The following table summarizes the key structural parameters that can be obtained from a single-crystal X-ray diffraction study:
| Parameter | Description |
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms. sevenstarpharm.com |
| Bond Angles | The angles between adjacent bonds. sevenstarpharm.com |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure. sevenstarpharm.com |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases of a solid material. The methodology involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). bbec.ac.in
The resulting diffraction pattern is a fingerprint of the crystalline structure. For organic compounds like this compound, PXRD is crucial for:
Phase Identification: Comparing the experimental diffraction pattern with databases to confirm the identity of the synthesized compound.
Purity Assessment: Detecting the presence of crystalline impurities.
Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.
The analysis is typically performed using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). mdpi.com The data collected can be analyzed using specialized software to determine lattice parameters and space groups, providing a detailed insight into the crystalline nature of the material. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The methodology involves passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at different wavelengths. The resulting spectrum provides information about the electronic structure of the molecule.
For benzimidazole derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the substituents on the benzimidazole ring and the solvent used.
In the context of this compound and its derivatives, UV-Vis spectroscopy is used to:
Characterize Electronic Properties: The absorption maxima (λmax) provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Study Conjugation Effects: Changes in the absorption spectrum upon modification of the molecular structure can reveal the extent of π-conjugation.
Monitor Reactions: The technique can be used to follow the progress of a reaction by observing the appearance of new absorption bands corresponding to the product.
The analysis is typically carried out using a dual-beam spectrophotometer, with the sample dissolved in a suitable transparent solvent like ethanol (B145695) or chloroform. researchgate.net
Theoretical and Computational Studies of 4,7 Dibromo 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. For 4,7-dibromo-1H-benzo[d]imidazole and related structures, these methods have been instrumental in elucidating their intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netscirp.orgdergipark.org.tr It is particularly effective for optimizing molecular geometries and calculating energetic properties. researchgate.netdergipark.org.tr Studies on benzimidazole (B57391) derivatives often employ DFT, with the B3LYP functional being a popular choice, to determine parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. dergipark.org.trresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. dergipark.org.trresearchgate.net For instance, a smaller energy gap suggests a higher propensity to donate or accept electrons, which can be correlated with various chemical and biological activities. researchgate.netresearchgate.net
In a study on two benzimidazole derivatives, one of which was 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine their optimized structures, HOMO-LUMO energy gaps, and other quantum chemical descriptors. dergipark.org.tr These calculations help in understanding the electronic properties and predicting the reactivity of such molecules. dergipark.org.trdoi.org The introduction of bromine atoms at the 4 and 7 positions of the benzimidazole core is known to modulate its electronic properties, which can be quantified through DFT. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. dergipark.org.tr |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. dergipark.org.tr |
| ΔE (Energy Gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | Measure of the polarity of a molecule | Influences intermolecular interactions and solubility. researchgate.net |
| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons | Predicts the nature of chemical bonds. researchgate.net |
| Global Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule. researchgate.net |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, such as Hartree-Fock (HF), are employed. scirp.orgtandfonline.com These methods are computationally more intensive than DFT but can provide more precise calculations of molecular properties. scirp.org They have been used to study the protonation sites in benzimidazolyl-chalcones and to analyze the vibrational spectra of benzimidazole. scirp.orgacs.org Combining experimental data with ab initio calculations allows for a comprehensive understanding of the molecular structure and behavior. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.netrsc.org These simulations can reveal the preferred conformations of a molecule and how it interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.netqu.edu.qa For benzimidazole derivatives, MD simulations have been used to investigate their adsorption on metal surfaces and to understand their binding modes with enzymes. qu.edu.qaacs.org These simulations provide insights into the stability of different conformations and the nature of intermolecular forces, like hydrogen bonding, which are crucial for the self-assembly and biological activity of these compounds. researchgate.net For instance, the stability of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was investigated through its interaction with water using radial distribution functions derived from MD simulations. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate NMR chemical shifts (¹H and ¹³C), which show good agreement with experimental values. researchgate.nettandfonline.com Similarly, DFT calculations can predict vibrational frequencies (FT-IR and Raman), aiding in the assignment of experimental spectra. researchgate.netacs.org The theoretical prediction of these parameters for this compound and its derivatives helps in their structural characterization and in understanding how substitutions affect their spectroscopic properties. esisresearch.orgrsc.org For example, the synthesis of methyl 4-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)benzoate was confirmed by ¹H NMR spectroscopy. rsc.org
| Spectroscopic Technique | Predicted Parameter | Computational Method | Reference |
|---|---|---|---|
| NMR | ¹H and ¹³C Chemical Shifts | GIAO, DFT (B3LYP) | researchgate.nettandfonline.com |
| FT-IR/Raman | Vibrational Frequencies | DFT (B3LYP) | researchgate.netacs.org |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. researchgate.net This information is crucial for understanding the reactivity of a molecule and for optimizing reaction conditions. For benzimidazole derivatives, theoretical studies can shed light on reactions such as nucleophilic substitution. mdpi.com For example, understanding the reactivity of 4,7-dibromo researchgate.netdergipark.org.trtandfonline.comthiadiazolo[3,4-d]pyridazine in SNAr reactions was aided by computational analysis. mdpi.com
In Silico Design of Novel Derivatives with Predicted Properties
A key application of computational studies is the in silico design of new molecules with specific, predictable properties. mdpi.com By modifying the structure of this compound computationally, it is possible to predict how these changes will affect its electronic, spectroscopic, and biological properties. doi.orgresearchgate.net This rational design approach can significantly accelerate the discovery of new materials and therapeutic agents. acs.orgnih.gov For instance, novel benzimidazole derivatives have been designed and their potential as aromatase inhibitors or anticancer agents has been evaluated through molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies. acs.orgnih.gov The design of donor-acceptor-donor (D-A-D) structures based on the 1H-benzo[d]imidazole core has been explored for applications in optical waveguides, where theoretical calculations helped in understanding their photophysical properties. researchgate.netnih.govmdpi.com
Strictly Excluding Biological/clinical Applications, Dosage, Safety, and Physical/chemical Properties As Standalone Topics
Role as a Precursor in Advanced Organic Materials
The dibromo-functionalized benzimidazole (B57391) is a valuable starting material for creating complex organic structures with tailored electronic and physical properties. The bromine atoms act as reactive sites, enabling the extension of the molecule's π-conjugated system through various cross-coupling reactions.
Organic Semiconductors and Optoelectronic Materials
4,7-dibromo-1H-benzo[d]imidazole is instrumental in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzimidazole core itself possesses electron-accepting properties. beilstein-journals.org By reacting the dibromo derivative with various aryl boronic acids via Suzuki coupling, researchers can introduce electron-donating or other functional groups. This creates donor-acceptor-donor (D-A-D) type molecules with specific energy levels (HOMO and LUMO) necessary for efficient charge transport and light emission. mdpi.commetu.edu.tr
For instance, polymers incorporating benzimidazole units have been designed as low band gap materials for organic photovoltaics. rsc.org The ability to tune the electronic properties by selecting different donor units to couple with the benzimidazole acceptor is a key advantage. metu.edu.tr Derivatives of this compound have been used to create materials for both the emissive and charge-transport layers in OLEDs. researchgate.net Specifically, phenanthro[9,10-d]imidazole-based fluorophores, synthesized from precursors like 6,9-dibromo-1,2-bis(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazole, have shown promise as deep-blue emitters in OLEDs. acs.org
Table 1: Examples of Optoelectronic Materials Derived from this compound Precursors
| Precursor | Derived Material/Application | Key Feature |
| This compound | Donor-Acceptor-Donor Polymers | Tunable electronic properties for organic photovoltaics. metu.edu.trrsc.org |
| This compound | Arylethynyl 1H-benzo[d]imidazole derivatives | Single crystals exhibiting optical waveguide behavior. mdpi.comresearchgate.net |
| 6,9-dibromo-1,2-bis(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazole | C6,C9-substituted phenanthro[9,10-d]imidazoles | Deep-blue fluorophores for high-efficiency OLEDs. acs.org |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Synthesis
The rigid structure and reactive bromine sites of this compound and its derivatives make them excellent candidates for constructing highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In MOF synthesis, the dibromo compound is first converted into a dicarboxylic acid ligand, such as 4,4'-(1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid. kaust.edu.saacs.org This elongated, rigid linker can then be coordinated with metal ions (e.g., zirconium) to form stable, porous frameworks. kaust.edu.sa These MOFs can exhibit interesting properties like directional exciton (B1674681) migration, which is crucial for applications in light-harvesting and energy transfer. acs.org
A derivative, 4,7-dibromo-2-chloro-1H-benzo[d]imidazole (DBCBI), has been used as a versatile platform for the divergent synthesis of chiral COFs (CCOFs). researchgate.netnih.govscispace.com This strategy involves a multi-step process where functionalities are first introduced by nucleophilic substitution on the DBCBI core, followed by Suzuki coupling to create monomers with multiple connection points. scispace.com These chiral monomers are then assembled with other linkers to form crystalline, porous frameworks with applications in asymmetric catalysis. researchgate.netnih.govacs.org
Polymer Chemistry: Incorporation into Polymer Backbones
This compound is a key monomer for creating conjugated polymers with specific electronic and optical properties. Through polymerization reactions, typically Suzuki or Stille coupling, the dibromo compound can be linked with other monomers to form a polymer backbone. rsc.orgresearchgate.net
Supramolecular Gels and Assemblies
The benzimidazole moiety, with its N-H group, is capable of forming hydrogen bonds, which can drive the self-assembly of molecules into larger, ordered structures. This property is exploited in the formation of supramolecular gels and other assemblies. While direct research on supramolecular gels from this compound is not extensively detailed in the provided context, the fundamental ability of the benzimidazole core to participate in hydrogen bonding is a well-established principle that underpins its use in creating self-assembling systems. metu.edu.tr The introduction of functional groups via the bromine atoms can further influence the packing and morphology of these assemblies.
Ligand Design in Homogeneous and Heterogeneous Catalysis
The structural framework of this compound is also a valuable platform for designing specialized ligands for catalytic applications.
Development of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) are a powerful class of organocatalysts and ligands for transition metals. beilstein-journals.org They are typically generated by the deprotonation of an azolium salt precursor. beilstein-journals.orgresearchgate.net The synthesis of these precursors often involves the cyclization of a diamine with a one-carbon unit. researchgate.net
While the direct synthesis of NHC precursors from this compound is not explicitly detailed, the benzimidazole scaffold is a core component of many NHC structures. The dibromo functionality offers a route to synthesize more complex, functionalized benzimidazolium salts. These salts, upon deprotonation, would yield NHCs with bromine atoms on the backbone. These halogens could then be used for post-synthetic modification of the NHC ligand, allowing for the fine-tuning of its steric and electronic properties for specific catalytic reactions or for anchoring the catalyst to a solid support for heterogeneous catalysis.
Benzimidazole-Based Chelating Ligands for Transition Metal Catalysis
The benzimidazole core is a prevalent structural motif in ligands designed for transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring can effectively coordinate with metal centers, and modifications at various positions on the benzimidazole skeleton allow for the fine-tuning of the ligand's steric and electronic properties. This modulation is crucial for optimizing the activity and selectivity of the resulting metal complexes in catalytic processes. nih.govresearchgate.net
Derivatives of this compound serve as precursors to sophisticated ligand systems. The bromo-substituents are ideal handles for introducing other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, leading to the formation of multidentate ligands. These ligands can form stable chelates with transition metals such as palladium, rhodium, and copper, creating catalysts with enhanced performance. nih.govacs.org
A notable application involves the use of a derivative, 4,7-dibromo-1-ethyl-1H-benzo[d]imidazole, in the synthesis of a porous organic polymer (POP) that encapsulates palladium nanoparticles (Pd@POP). rsc.org This material was created through a Suzuki-Miyaura cross-coupling reaction. The resulting polymer acts as a robust heterogeneous catalyst. The benzimidazole units within the polymer framework play a role in stabilizing the palladium nanoparticles, which are the active catalytic sites. This composite material demonstrates the principle of using the dibromo-benzimidazole scaffold to build extended, ligand-like structures for advanced catalytic applications.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is achieved through the use of a phase-transfer agent that carries a reactant from one phase to another where the reaction can occur. While classic phase-transfer catalysts are often quaternary ammonium (B1175870) salts, recent research has explored more complex structures, including polymer-supported catalysts. clockss.org
The this compound framework has been instrumental in developing novel materials for phase-transfer catalysis. A prime example is the creation of a palladium nanoparticle-loaded porous organic polymer decorated with imidazolium-ionic liquid species (Pd@PTC-POP). rsc.orgrsc.org This material was synthesized via a one-pot Suzuki cross-coupling reaction. The resulting polymer possesses both catalytically active palladium nanoparticles and phase-transfer-mediating imidazolium (B1220033) units. rsc.orgrsc.org
This Pd@PTC-POP has been successfully employed as a solid-phase transfer catalyst for Sonogashira cross-coupling reactions conducted in water. rsc.orgrsc.orgresearchgate.net The ionic liquid components facilitate the transfer of reactants, while the palladium nanoparticles catalyze the carbon-carbon bond formation. In a comparative study, a polymer synthesized from 4,7-dibromo-1-ethyl-1H-benzo[d]imidazole was used as a control to demonstrate the importance of the ionic liquid moieties for the phase-transfer catalytic activity. rsc.orgrsc.org The catalytic system proved to be highly active and reusable, showcasing a green chemistry approach by enabling organic reactions in an aqueous medium. rsc.orgrsc.org
The table below summarizes the catalytic performance of the Pd@PTC-POP in the Sonogashira coupling of iodobenzene (B50100) and phenylacetylene.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Et3N | 100 | 2 | 99 |
| 2 | Et3N | 80 | 2 | 75 |
| 3 | Et3N | 60 | 2 | 5 |
| 4 | K2CO3 | 100 | 2 | 65 |
| 5 | Cs2CO3 | 100 | 2 | 53 |
| 6 | NaOH | 100 | 2 | 41 |
Data sourced from a study on porous organic polymers as phase-transfer catalysts. rsc.org
Chemical Sensing and Probe Development (excluding bio-imaging related to human trials)
The benzimidazole scaffold is a key component in the design of fluorescent chemosensors due to its favorable electronic properties and the ability of its nitrogen atoms to act as binding sites for analytes. semanticscholar.orgresearchgate.net The this compound molecule is a versatile starting material for building such sensors. The bromine atoms can be replaced with various chromophoric and fluorophoric units or analyte-binding moieties via cross-coupling reactions, allowing for the rational design of probes for specific targets. acs.org
Derivatives of this compound have been developed as fluorescent sensors for a range of analytes, including metal ions and anions. For instance, benzimidazole derivatives have shown selective fluorescence quenching in the presence of Cu²⁺ ions, making them suitable for the detection of this metal ion. sci-hub.seresearchgate.net The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the benzimidazole ring, which perturbs the electronic structure of the molecule and leads to a change in its fluorescence properties. sci-hub.se Similarly, benzimidazole-based probes have been designed for the detection of other metal ions like Al³⁺ and Zn²⁺, as well as anions such as CN⁻. researchgate.netresearchgate.net
One area of significant development is the creation of Donor-Acceptor-Donor (D-A-D) type fluorescent molecules. In these systems, the benzimidazole core can act as an acceptor unit, and donor groups can be attached at the 4- and 7-positions, often via alkynyl linkers introduced through Sonogashira coupling with the dibromo-precursor. nih.gov These D-A-D molecules can exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which makes them sensitive to their environment and suitable for sensing applications. Furthermore, some of these derivatives self-assemble into crystalline structures that can function as optical waveguides, demonstrating a notable transport of light. nih.govfluorochem.co.uk
The table below highlights the properties of some sensor molecules derived from or related to the this compound scaffold.
| Precursor/Core Structure | Target Analyte | Sensing Mechanism | Observed Change |
|---|---|---|---|
| Benzimidazole derivatives | Cu²⁺ | Coordination/Electron Transfer | Fluorescence quenching |
| Benzimidazole-Schiff base | Al³⁺, Zn²⁺ | Chelation | Changes in absorption and emission spectra |
| 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol | CN⁻ | Hydrogen bonding | Fluorescence enhancement |
| 2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole derivatives | - (Optical Waveguide) | - | Yellow-to-green luminescence |
Data compiled from studies on benzimidazole-based chemical sensors. researchgate.netsci-hub.seresearchgate.netnih.gov
Future Research Directions and Emerging Paradigms for 4,7 Dibromo 1h Benzo D Imidazole Research
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. For a precursor like 4,7-dibromo-1H-benzo[d]imidazole, this transition could offer enhanced efficiency, safety, and scalability. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis & Functionalization | Research Focus |
| Precise Control | Improved yield and purity, reduced byproducts. | Optimization of reaction conditions (temperature, pressure, stoichiometry) for bromination and subsequent functionalization reactions. |
| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Development of protocols for handling reactive intermediates in a continuous, controlled manner. |
| Scalability | Straightforward scaling from laboratory to industrial production by extending operational time. | Designing and implementing continuous flow processes for industrial-scale production. |
| Automation | High-throughput synthesis of compound libraries for screening. | Integration with robotic systems to create libraries of derivatives for medicinal chemistry or material science applications. bris.ac.uk |
Machine Learning and AI-Driven Compound Discovery and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and synthesis. researchgate.netdntb.gov.ua These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict new compounds with desired characteristics and to devise optimal synthetic routes. researchgate.netpreprints.org For this compound, AI offers a dual opportunity: to design novel derivatives and to plan their synthesis efficiently.
In the realm of compound discovery, ML models can be trained to identify new functionalizations for the benzimidazole (B57391) core that could lead to enhanced biological activity or material properties. acs.orgarxiv.org For instance, Bayesian machine learning models have been used to identify potentially bioactive molecules, including benzimidazole derivatives. acs.org This approach could guide researchers toward the most promising modifications of this compound for specific applications.
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training models on existing data to predict properties (e.g., bioactivity, photophysics) of novel derivatives. | Accelerates the identification of high-potential target molecules for synthesis. dntb.gov.uaacs.org |
| Retrosynthesis Planning | AI algorithms suggest optimal, multi-step synthetic routes to target derivatives. | Reduces development time and cost by avoiding less efficient or failed synthetic pathways. preprints.orgacs.org |
| Reaction Condition Optimization | ML models recommend optimal reaction conditions (catalyst, solvent, temperature) for higher yields. | Improves the efficiency and robustness of synthetic procedures. acs.org |
| Generative Models | AI designs new molecular structures and simultaneously proposes viable synthesis routes. | Expands the accessible chemical space for new functional materials and therapeutics. preprints.org |
Exploration of Novel Catalytic Transformations
The two bromine atoms on the this compound ring are prime targets for functionalization via modern catalytic cross-coupling reactions. While traditional methods exist, future research will focus on employing novel and more efficient catalytic systems to introduce a wide array of functional groups, thereby creating diverse molecular architectures.
Palladium- and copper-catalyzed reactions are central to this effort. Methodologies like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 and C7 positions. mdpi.commdpi.com Research is moving towards using more advanced catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, which can offer greater stability and efficiency. mdpi.com A key area of exploration will be the development of one-pot, sequential catalytic processes where different functional groups can be installed in a specific order without isolating intermediates, significantly improving synthetic efficiency. mdpi.com For example, exploiting the differential reactivity of the two bromine atoms could allow for the regioselective, sequential introduction of two different substituents.
Furthermore, the exploration of C-H activation reactions offers a complementary strategy to functionalize the benzimidazole core directly, providing access to derivatives that may be difficult to obtain through classical cross-coupling of the dibromo-precursor. beilstein-journals.org
Table 3: Potential Catalytic Transformations for Functionalizing this compound
| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Functionalization |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | C-C (Aryl/Vinyl) | Introduction of aryl, heteroaryl, or vinyl groups. mdpi.com |
| Sonogashira Coupling | Palladium/Copper co-catalysis | C-C (Alkynyl) | Installation of terminal or internal alkynes. beilstein-journals.org |
| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands | C-N | Formation of C-N bonds with primary or secondary amines. acs.org |
| Heck Coupling | Palladium catalysts | C-C (Alkene) | Reaction with alkenes to form substituted olefins. mdpi.com |
| Ullmann Condensation | Copper catalysts | C-N, C-O, C-S | Coupling with N-, O-, or S-nucleophiles. mdpi.com |
Advanced Material Architectures Based on Functionalized Benzimidazoles
The inherent properties of the benzimidazole scaffold—its rigidity, aromaticity, and ability to participate in hydrogen bonding and π-π stacking—make it an excellent component for advanced functional materials. scbt.comuclm.esacs.org this compound is a particularly valuable starting point because its bromine atoms provide handles for building complex, multi-dimensional architectures. uclm.esrsc.org
Future research will focus on using functionalized derivatives of this compound to construct sophisticated materials with tailored electronic, optical, and structural properties. Key areas of interest include:
Organic Electronics: Derivatives are being developed as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. rsc.orgspiedigitallibrary.orgossila.com For instance, a C₆F₅-functionalized benzimidazole acceptor showed enhanced photovoltaic performance due to favorable intermolecular interactions. rsc.orgresearchgate.net
Optical Waveguides and Sensors: Donor-acceptor-donor structures synthesized from this compound have been shown to form single crystals that act as optical waveguides. uclm.es Other functionalized benzimidazoles have shown promise for viscosity sensing through aggregation-induced emission. bohrium.com
Porous Materials: The rigid structure of benzimidazole makes it an ideal building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.org These materials have applications in gas storage, separation, and catalysis.
Functional Polymers and Composites: Benzimidazole units can be incorporated into polymer backbones to enhance thermal stability and other properties. dtu.dk Additionally, benzimidazole derivatives can be used to functionalize nanomaterials like carbon nanotubes to create composites for applications such as corrosion inhibition. tandfonline.com
Table 4: Emerging Material Applications for this compound Derivatives
| Material Class | Functionalization Strategy | Application |
| Organic Semiconductors | Suzuki or Sonogashira coupling to create conjugated systems. | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). rsc.orgspiedigitallibrary.orgossila.com |
| Luminescent Materials | Synthesis of donor-acceptor-donor (D-A-D) structures. uclm.es | Optical waveguides, viscosity sensors. uclm.esbohrium.com |
| Porous Frameworks | Use as a linker in MOF or COF synthesis. | Gas separation, pollutant removal, catalysis. rsc.org |
| Functional Composites | Grafting onto nanomaterials like carbon nanotubes. | Corrosion inhibition layers. tandfonline.com |
| Dielectric Materials | Designing hydrogen-bonded crystal architectures. | Switchable polarization materials. acs.org |
Q & A
Q. What are the optimal synthetic routes for preparing 4,7-dibromo-1H-benzo[d]imidazole and its derivatives?
The compound is typically synthesized via condensation of 3,6-dibromobenzene-1,2-diamine with aldehydes under acidic catalysis. For example, refluxing 3,6-dibromobenzene-1,2-diamine (1.88 mmol) with a carbaldehyde derivative (1.88 mmol) in ethanol using para-toluenesulfonic acid (PTSA) as a catalyst yields derivatives like 4,7-dibromo-2-phenyl-1H-benzo[d]imidazole with a 63% yield after column chromatography (ethyl acetate:hexane = 1:1) . Alternative routes involve Suzuki cross-coupling reactions with boronate esters, requiring Pd(dppf)Cl₂ catalysts and CsF as a base in dioxane/water at 105°C for 16 hours .
Q. How can NMR and IR spectroscopy reliably characterize this compound derivatives?
Key NMR signals include aromatic protons in the range δ 7.21–8.58 ppm (¹H) and carbons near δ 116–167 ppm (¹³C), with bromine substituents causing deshielding effects. For example, ¹H NMR of methyl 4-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)-3-hydroxybenzoate shows peaks at δ 8.58 (aromatic protons) and δ 7.60 (imidazole protons) . IR spectra exhibit C=N stretching at ~1611 cm⁻¹ and C-Br vibrations at ~590 cm⁻¹ .
Q. What purification methods are effective for isolating this compound derivatives?
Column chromatography using silica gel with ethyl acetate/hexane mixtures (e.g., 1:1) is standard . For polar derivatives, reverse-phase HPLC or recrystallization from methanol/chloroform mixtures may improve purity .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound in optoelectronic applications?
Hybrid functionals like B3LYP/6-311++G(d,p) accurately model the compound’s HOMO-LUMO gaps and charge-transfer behavior. For instance, DFT studies on benzimidazole-triazine derivatives reveal triplet energy levels up to 3.12 eV, critical for designing OLED hosts . Exact exchange terms in functionals (e.g., Becke’s 1993 model) reduce errors in atomization energies to <2.4 kcal/mol, enhancing reliability .
Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?
Discrepancies in biological activity (e.g., antimicrobial potency) may arise from solvation effects or conformational flexibility. Combining QSAR models with experimental validation (e.g., IC₅₀ assays against S. aureus) improves predictive accuracy. For example, RFR models trained on Fe(VI) oxidation data achieved high correlation (R² > 0.85) by incorporating DFT-derived descriptors .
Q. How do substituents on the benzimidazole core influence cytotoxicity in EGFR inhibition studies?
Electron-withdrawing groups (e.g., Br, Cl) at positions 4 and 7 enhance binding to EGFR’s kinase domain. Derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole show IC₅₀ values <10 µM due to hydrophobic interactions with Leu694 and Val702 residues, as confirmed by molecular docking .
Q. What mechanistic insights explain the catalytic role of SiO₂ in benzimidazole synthesis?
Nano-SiO₂ provides Brønsted acid sites that facilitate imine formation during condensation. Single-crystal X-ray analysis of intermediates reveals planar benzimidazole units (deviation <0.0258 Å), with SiO₂ surface hydroxyl groups stabilizing transition states .
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for constructing benzimidazole-based MOFs/COFs?
Key parameters include Pd catalyst loading (0.5–1 mol%), CsF as a base (30 mmol), and degassed dioxane/water solvents. For zirconium-pentacarboxylate frameworks, post-synthetic modification with this compound yields BET surface areas >1500 m²/g, suitable for gas storage .
Methodological Guidelines
-
Experimental Design for Biological Screening :
Use standardized MIC assays (e.g., broth microdilution) against Gram-positive (S. aureus) and Gram-negative (S. typhi) strains. Derivatives with 4-chlorophenyl substituents exhibit MIC values ≤25 µg/mL . -
Handling Spectral Data Contradictions :
Reconcile NMR/IR discrepancies by verifying sample purity via HPLC and repeating measurements under controlled humidity (e.g., DMSO-d₆ as a hygroscopic solvent) . -
Computational Protocol :
Perform geometry optimization at B3LYP/6-311++G(d,p), followed by vibrational frequency analysis to confirm minima. Use PCM solvation models to simulate aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
